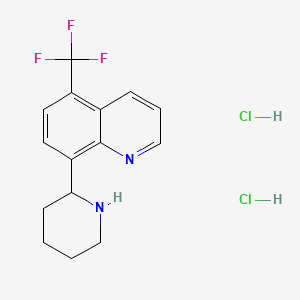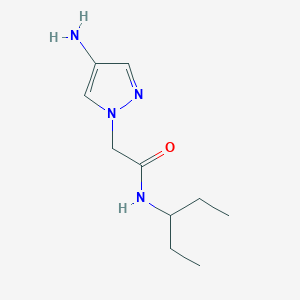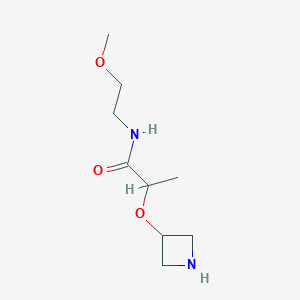
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide is an organic compound that features a unique azetidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the use of tert-butyl 3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate as a starting material. This compound is reacted with hydrogen chloride in methanol at 0°C, followed by stirring at 25°C for 2 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
- 5-(azetidin-3-yloxy)-2-methoxypyridine
- 3-(azetidin-3-yloxy)-2-methoxypyridine
- 4-(azetidin-3-yloxy)-2-methoxypyridine
Uniqueness
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide is unique due to its specific structural features, such as the azetidine ring and the methoxyethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
分子式 |
C9H18N2O3 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C9H18N2O3/c1-7(14-8-5-10-6-8)9(12)11-3-4-13-2/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChIキー |
SATNAIKSFAACOE-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCCOC)OC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
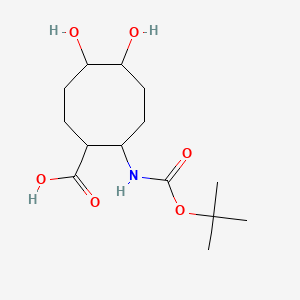
![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
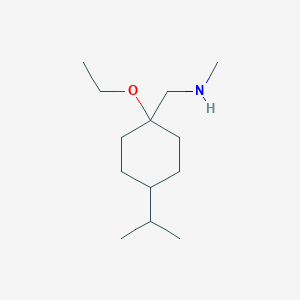
![1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13495782.png)


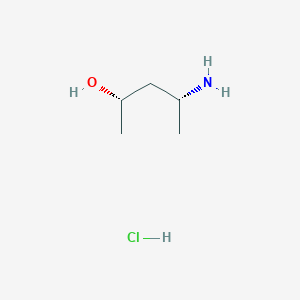
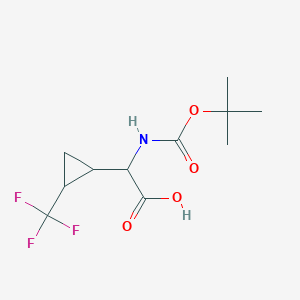
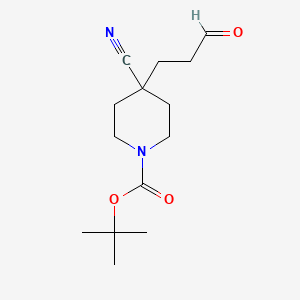
![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)
